molecular formula C20H21FN4O3 B12245230 7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12245230
M. Wt: 384.4 g/mol
InChI Key: FAGJOSIHXNILJC-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and an oxazole moiety. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Oxazole Moiety: The oxazole ring is incorporated via cyclization reactions involving oxazole precursors.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of fluorine and other functional groups can enhance its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.

    Oxazole Derivatives: Compounds with oxazole rings and different substituents.

Uniqueness

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features. The presence of fluorine, methyl, piperidine, and oxazole moieties in a single molecule provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21FN4O3

Molecular Weight

384.4 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H21FN4O3/c1-12-9-18(23-28-12)20(27)24-7-5-14(6-8-24)11-25-13(2)22-17-10-15(21)3-4-16(17)19(25)26/h3-4,9-10,14H,5-8,11H2,1-2H3

InChI Key

FAGJOSIHXNILJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C

Origin of Product

United States

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